molecular formula C18H11FN4O2S B2531734 (Z)-3-((3-fluorophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile CAS No. 450353-24-9

(Z)-3-((3-fluorophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2531734
CAS No.: 450353-24-9
M. Wt: 366.37
InChI Key: GXYZWAURCIBBRD-RAXLEYEMSA-N
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Description

(Z)-3-((3-fluorophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C18H11FN4O2S and its molecular weight is 366.37. The purity is usually 95%.
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Scientific Research Applications

Chemistry and Biochemistry Applications

In chemistry and biochemistry, compounds like "(Z)-3-((3-fluorophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile" play a critical role in the development of new materials and pharmaceuticals. Their complex structure allows for interactions with biological systems, making them potential candidates for drug development and other therapeutic applications (Friedman, 2003). Furthermore, the presence of nitrophenyl and thiazolyl groups may offer insights into designing compounds with specific electronic or photophysical properties, useful in materials science and organic electronics.

Environmental and Water Treatment

Compounds with similar structures have been evaluated for their role in environmental remediation, particularly in the removal of pollutants from water. The reactivity and stability of such compounds can be leveraged in processes aimed at degrading or capturing toxic substances, thus mitigating environmental pollution. Studies have shown that materials based on similar chemical frameworks can be effective in adsorbing or breaking down harmful chemicals in water and soil, contributing to safer and cleaner environments (Fu, Dionysiou, & Liu, 2014).

Advanced Material Science

The structural complexity and functional diversity of "this compound" make it an interesting candidate for the development of advanced materials. Its potential applications in creating novel polymers or coatings with specific properties such as conductivity, fluorescence, or chemical reactivity have implications in various industries, including electronics, pharmaceuticals, and textiles. The interaction of such compounds with light or other substances could be exploited in the design of sensors, photovoltaic cells, or drug delivery systems.

Pharmaceutical Research

The pharmacological potential of compounds containing fluorophenyl, amino, nitrophenyl, and thiazolyl groups is significant. Their structural attributes may interact with biological targets in unique ways, offering pathways to novel treatments for a variety of diseases. Research into similar compounds has explored their use as antitumor, antimicrobial, and anti-inflammatory agents, indicating the broad therapeutic potential of these chemical frameworks (Patel et al., 2020).

Properties

IUPAC Name

(Z)-3-(3-fluoroanilino)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11FN4O2S/c19-14-2-1-3-15(8-14)21-10-13(9-20)18-22-17(11-26-18)12-4-6-16(7-5-12)23(24)25/h1-8,10-11,21H/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYZWAURCIBBRD-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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